molecular formula C14H13ClN2O2 B1620907 6-Chloro-N-(4-methoxy-benzyl)-nicotinamide CAS No. 805303-96-2

6-Chloro-N-(4-methoxy-benzyl)-nicotinamide

Cat. No. B1620907
CAS RN: 805303-96-2
M. Wt: 276.72 g/mol
InChI Key: WNJQBTUWKDQACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N-(4-methoxy-benzyl)-nicotinamide is a useful research compound. Its molecular formula is C14H13ClN2O2 and its molecular weight is 276.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-N-(4-methoxy-benzyl)-nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-N-(4-methoxy-benzyl)-nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

805303-96-2

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H13ClN2O2/c1-19-12-5-2-10(3-6-12)8-17-14(18)11-4-7-13(15)16-9-11/h2-7,9H,8H2,1H3,(H,17,18)

InChI Key

WNJQBTUWKDQACJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)Cl

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 6-chloronicotinic acid (473 mg, 3 mmol), 4-methoxybenzylamine (412 mg, 3 mmol), 1-(3-dimethlaminopropyl)-3-ethylcarbodiimide hydrochloride (700 mg, 3.6 mmol) and HOBt (200 mg)) in DMF (15 ml) was stirred at room temperature for 3 h. Water (100 ml) was added. The solution was extracted with ethyl acetate (150ml×2), washed with saturated K2CO3 solution (100 ml) and water (200 ml). Organic layer was dried over Na2SO4 and evaporated under reduced pressure to give the desired product (810 mg, 97%). HPLC (6 minute gradient) tR=3.12 min; MS m/z 275.00, 276.95 (M+H]+
Quantity
473 mg
Type
reactant
Reaction Step One
Quantity
412 mg
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reactant
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700 mg
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reactant
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200 mg
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reactant
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15 mL
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solvent
Reaction Step One
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Quantity
100 mL
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solvent
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

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